molecular formula C21H25ClO6 B13425129 Ent-alpha-C Dapagliflozin (Dapagliflozin Impurity)

Ent-alpha-C Dapagliflozin (Dapagliflozin Impurity)

Cat. No.: B13425129
M. Wt: 408.9 g/mol
InChI Key: JVHXJTBJCFBINQ-WHZJULEDSA-N
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Preparation Methods

The synthetic routes and reaction conditions for Ent-alpha-C Dapagliflozin are not extensively documented in the public domain. it is typically synthesized through organic synthesis techniques involving multiple steps of chemical reactions. Industrial production methods would likely involve optimizing these synthetic routes for large-scale production, ensuring high purity and yield .

Chemical Reactions Analysis

Ent-alpha-C Dapagliflozin can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ent-alpha-C Dapagliflozin has several scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity and quality of Dapagliflozin.

    Biology: It is used in biological studies to understand the metabolic pathways and interactions of Dapagliflozin.

    Medicine: It is used in pharmaceutical research to study the pharmacokinetics and pharmacodynamics of Dapagliflozin.

    Industry: It is used in the production and quality control of Dapagliflozin.

Mechanism of Action

The mechanism of action of Ent-alpha-C Dapagliflozin is similar to that of Dapagliflozin. It inhibits the sodium-glucose co-transporter type 2 (SGLT2) in the proximal renal tubules, reducing the reabsorption of filtered glucose and promoting urinary glucose excretion. This helps in lowering blood glucose levels in patients with type 2 diabetes .

Comparison with Similar Compounds

Ent-alpha-C Dapagliflozin can be compared with other SGLT2 inhibitors such as:

  • Canagliflozin
  • Empagliflozin
  • Ertugliflozin

What sets Ent-alpha-C Dapagliflozin apart is its specific role as an impurity of Dapagliflozin, making it crucial for quality control and research purposes .

Properties

Molecular Formula

C21H25ClO6

Molecular Weight

408.9 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21-/m0/s1

InChI Key

JVHXJTBJCFBINQ-WHZJULEDSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl

Origin of Product

United States

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